![molecular formula C9H22N4O5S B11943640 N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate is a chemical compound with the molecular formula C9H22N4O5S and a molecular weight of 298.363 g/mol This compound is known for its unique structure, which includes an azepane ring, an ethoxy group, and a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate typically involves the reaction of azepane with ethoxyguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate can be compared with other guanidine derivatives, such as:
N-(2,2-Diethoxy-ethyl)-guanidine, sulfate: Similar in structure but with different functional groups.
N-(4-Thiomorpholinyl)guanidine, sulfate: Contains a thiomorpholine ring instead of an azepane ring.
N-(5-Chloro-2-ethoxy-benzoyl)-N’-cyclooctyl-guanidine, hydrochloride: Features a benzoyl group and a cyclooctyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H22N4O5S |
|---|---|
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
2-[2-(azepan-1-yl)ethoxy]guanidine;sulfuric acid |
InChI |
InChI=1S/C9H20N4O.H2O4S/c10-9(11)12-14-8-7-13-5-3-1-2-4-6-13;1-5(2,3)4/h1-8H2,(H4,10,11,12);(H2,1,2,3,4) |
Clé InChI |
DAJWKRHZPJUYJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCON=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


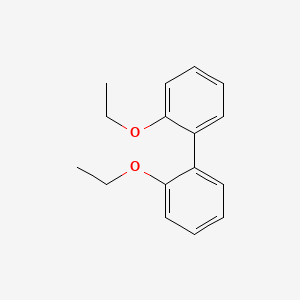


![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)


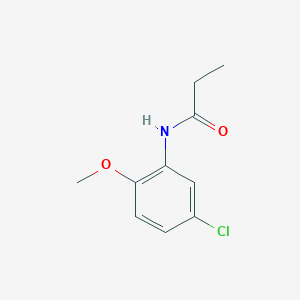
![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

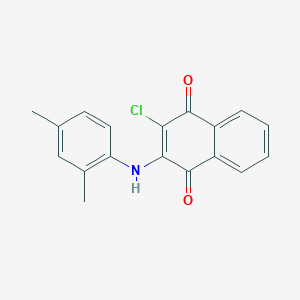
methanamine](/img/structure/B11943632.png)
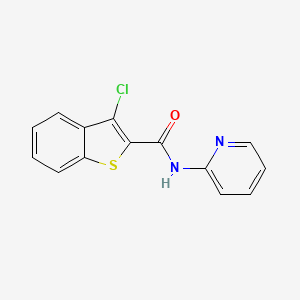
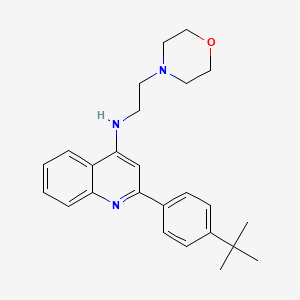
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
